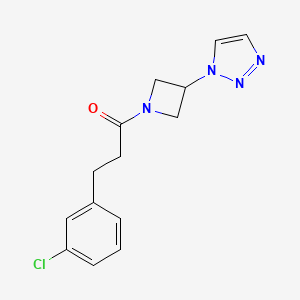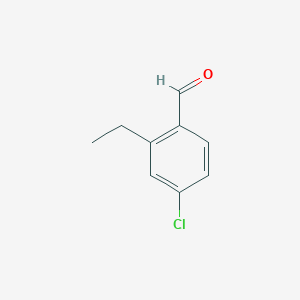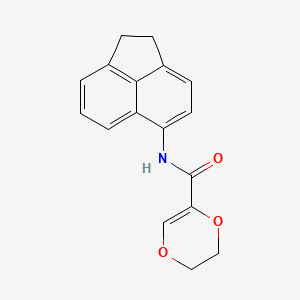
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidinone derivatives typically involves the construction of the β-lactam ring, which can be achieved through various synthetic routes. For instance, the synthesis of chlorinated azetidinones can be performed using the Staudinger reaction followed by a chlorine atom transfer radical cyclization . Although the specific synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one is not detailed in the provided papers, similar compounds are synthesized using reactions that involve chloroacetic acid and POCl3 in the presence of triethylamine . The triazole moiety could be introduced through a click chemistry approach, such as an azide-alkyne cycloaddition reaction .
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is characterized by the presence of a four-membered lactam ring, which is known to impart rigidity and a defined three-dimensional shape to the molecule. This structural feature is crucial for the interaction with biological targets, such as enzymes involved in bacterial cell wall synthesis . The triazole ring is another important structural motif that can enhance the pharmacokinetic properties of the molecule and provide additional sites for molecular interactions .
Chemical Reactions Analysis
Azetidinone derivatives can participate in various chemical reactions due to their reactive β-lactam ring. They can undergo ring-opening reactions under acidic or basic conditions, which can be exploited for further chemical modifications . The chloro substituent on the azetidinone ring can be used as a reactive site for nucleophilic substitution reactions, as demonstrated by the synthesis of triazolyltetrahydrofuro[3,2-c]azetidin-2-ones through azide substitution followed by click chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The β-lactam ring contributes to the molecule's reactivity, while substituents like the triazole ring can affect the compound's solubility, stability, and ability to cross biological membranes. The presence of a chloro substituent can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate lipid-rich environments . The spectral techniques such as IR, Mass, and 1H-NMR are commonly used to confirm the structures of synthesized azetidinone compounds, providing information about the functional groups and the overall molecular framework .
Applications De Recherche Scientifique
Antifungal Applications
- Triazole Derivatives in Antifungal Therapy: Triazole derivatives, like the one , have shown significant antifungal activity. For example, specific triazole derivatives have demonstrated effectiveness against Candida strains, suggesting potential applications in developing antifungal agents (Lima-Neto et al., 2012). Additionally, other triazole-based compounds have shown high activity against various Candida species, highlighting the role of triazoles in antifungal drug development (Zambrano-Huerta et al., 2019).
Antimicrobial Applications
- Triazole Compounds as Antimicrobial Agents: The triazole ring structure is known to contribute to antimicrobial properties. Studies have shown that certain triazole-based compounds possess antimicrobial activity against various bacterial and fungal pathogens, indicating their potential as broad-spectrum antimicrobial agents (Shah et al., 2014).
Anticancer Applications
- Potential in Cancer Therapy: Some triazole derivatives have demonstrated anticancer activities. For instance, certain triazolyl thiazolidine derivatives of pyrene have shown promising activity against various human tumor cell lines, suggesting the potential use of triazole compounds in cancer therapy (Avula et al., 2019).
Herbicidal Applications
- Use in Herbicide Development: Triazole compounds have also been explored for their herbicidal activity. Novel triazole derivatives have been synthesized and tested, showing effective herbicidal properties, indicating potential applications in agricultural chemistry (Jin et al., 2015).
Photophysical Properties
- Fluorescent Biomarker Development: Triazole compounds synthesized from industrial waste like cardanol and glycerol have shown photophysical properties. These properties make them suitable for developing fluorescent biomarkers, which can be used in various scientific and industrial applications, such as biodiesel quality control (Pelizaro et al., 2019).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-12-3-1-2-11(8-12)4-5-14(20)18-9-13(10-18)19-7-6-16-17-19/h1-3,6-8,13H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBCVZKLMLFVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=CC=C2)Cl)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)
![(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3003948.png)
![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)

![2-[3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B3003951.png)


![3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3003957.png)


![Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B3003960.png)
![5-Bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide](/img/structure/B3003961.png)

![N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3003965.png)